molecular formula C8H15N3O2S B12327089 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

Cat. No.: B12327089
M. Wt: 217.29 g/mol
InChI Key: VRDXAABXINGEEO-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 1-isopropyl-1H-imidazole with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or water. The reaction mixture is stirred at room temperature for a specific period to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific biological targets, influencing various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • (1-isopropyl-1H-imidazol-2-yl)methanol
  • (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol

Uniqueness

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide stands out due to its unique combination of an imidazole ring and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity towards certain targets.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-7(2)11-5-4-10-8(11)6-14(12,13)9-3/h4-5,7,9H,6H2,1-3H3

InChI Key

VRDXAABXINGEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CS(=O)(=O)NC

Origin of Product

United States

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